molecular formula C18H16F3NO3S2 B2918036 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1428379-28-5

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2918036
CAS No.: 1428379-28-5
M. Wt: 415.45
InChI Key: SEDOSEPEENLQKV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of furan, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a furan-3-ylmethylamine reacts with a 2-(thiophen-2-yl)ethyl halide in the presence of a base to form the intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The furan and thiophene rings can participate in π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
  • N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both furan and thiophene rings, along with the trifluoromethyl group, imparts distinct chemical properties that can be exploited in various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S2/c19-18(20,21)15-3-5-17(6-4-15)27(23,24)22(12-14-8-10-25-13-14)9-7-16-2-1-11-26-16/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDOSEPEENLQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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